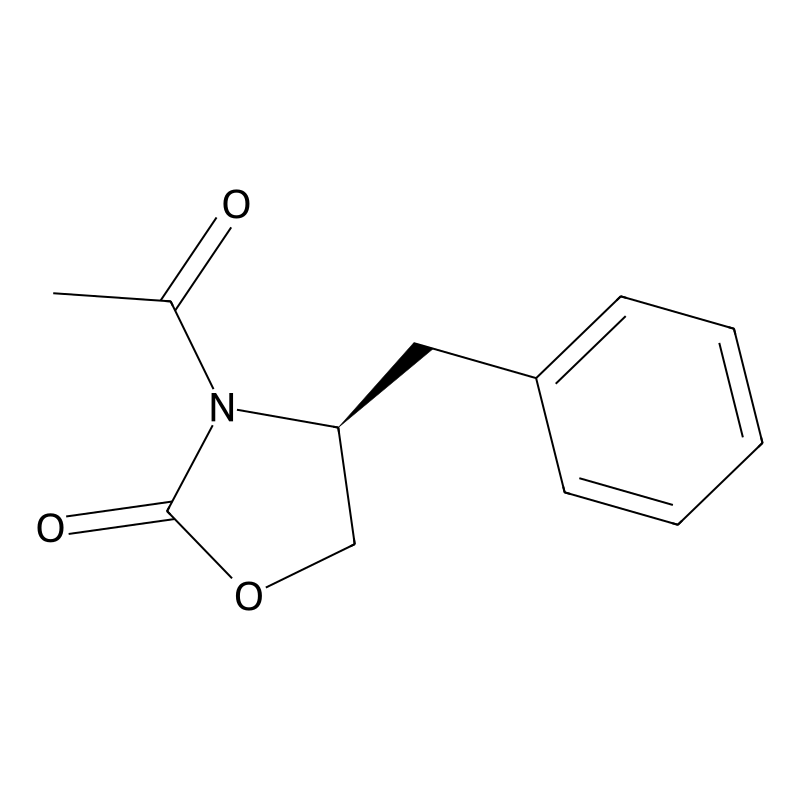

(S)-3-Acetyl-4-benzyloxazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

(S)-3-Acetyl-4-benzyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by its unique structure that includes an acetyl group and a benzyloxy substituent. Its molecular formula is with a molecular weight of approximately 219.24 g/mol. The compound exhibits significant stereochemical properties due to the presence of the oxazolidinone ring, which influences its reactivity and biological activity.

Asymmetric Synthesis:

The chiral nature of (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary directing groups that can be attached to a reaction intermediate to influence the stereochemical outcome of a reaction. () By incorporating (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one into a reaction scheme, chemists could potentially achieve the synthesis of enantiopure compounds (compounds with a single stereoisomer) with high efficiency.

Precursor for Drug Discovery:

The oxazolidinone ring structure is a common motif found in several bioactive molecules, including some antibiotics. () (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one could serve as a starting material for the synthesis of novel oxazolidinone-based compounds with potential therapeutic applications. Researchers could modify the molecule by introducing various functional groups to explore its interaction with biological targets and assess its efficacy against different diseases.

- Wittig Rearrangements: This compound can undergo Wittig reactions, where it reacts with phosphonium ylides to form alkenes. The rearrangement typically involves the formation of enolate intermediates, which can lead to diverse products depending on the reaction conditions .

- Sigmatropic Rearrangement: The compound can also engage in sigmatropic rearrangements, particularly when heated or treated with specific reagents. This process involves the migration of a substituent within the molecule, often resulting in a change in stereochemistry .

Several synthetic routes have been developed for (S)-3-acetyl-4-benzyloxazolidin-2-one:

- Starting from Benzyloxycarbonylamino Acids: The synthesis typically begins with benzyloxycarbonyl derivatives, which are transformed through acylation and cyclization processes to yield the oxazolidinone structure. This method ensures high enantioselectivity and yields .

- Use of Chiral Auxiliaries: Chiral auxiliaries can be employed during synthesis to enhance the optical purity of the final product, making it suitable for pharmaceutical applications .

(S)-3-Acetyl-4-benzyloxazolidin-2-one has several notable applications:

- Pharmaceutical Development: Its structural characteristics make it a valuable intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections.

- Research Tool: The compound serves as a model system in studies exploring reaction mechanisms and stereochemistry in organic chemistry.

Interaction studies involving (S)-3-acetyl-4-benzyloxazolidin-2-one focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Research indicates that compounds related to oxazolidinones can inhibit specific enzymes involved in bacterial protein synthesis. Further studies are necessary to elucidate the exact mechanisms and affinities of (S)-3-acetyl-4-benzyloxazolidin-2-one against these targets .

Several compounds share structural similarities with (S)-3-acetyl-4-benzyloxazolidin-2-one. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-3-Acetyl-4-benzyloxazolidin-2-one | Similar oxazolidinone structure | Enantiomeric form with different biological activity |

| (S)-4-Benzyl-2-oxazolidinone | Lacks acetyl group | Simpler structure with fewer applications |

| (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | Similar but with different stereochemistry | Potentially different pharmacological profiles |

(S)-3-Acetyl-4-benzyloxazolidin-2-one stands out due to its specific functional groups and stereochemistry, which contribute to its unique reactivity and potential applications in medicinal chemistry.

The synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one through chiral auxiliary-mediated asymmetric approaches represents a cornerstone methodology in modern stereoselective organic chemistry [3]. The compound serves as both a synthetic target and a valuable chiral auxiliary itself, belonging to the Evans oxazolidinone family that has revolutionized asymmetric synthesis since its introduction in 1981 [3] [5].

The fundamental approach to synthesizing (S)-3-Acetyl-4-benzyloxazolidin-2-one involves the acylation of the parent (S)-4-benzyloxazolidin-2-one with acetyl chloride or acetic anhydride under controlled conditions [1] [20]. The stereoselective formation relies on the inherent chirality of the oxazolidinone ring system, which directs facial selectivity during subsequent transformations [3] [24].

Research demonstrates that the acylation process can be efficiently achieved using 4-dimethylaminopyridine as an acyl transfer catalyst, allowing for mild reaction conditions at room temperature rather than requiring cryogenic temperatures traditionally associated with lithium base-mediated acylations [29]. This methodology provides yields ranging from 73-94% depending on the specific reaction conditions employed [1] [29].

The mechanistic foundation of chiral auxiliary-mediated synthesis relies on the formation of rigid chelated intermediates that control the stereochemical outcome of reactions [24]. When (S)-4-benzyloxazolidin-2-one is deprotonated with strong bases such as sodium bis(trimethylsilyl)amide at low temperatures, the resulting enolate adopts a predictable Z-geometry due to chelation effects [29]. This conformational rigidity ensures high facial selectivity in subsequent electrophilic additions.

| Reaction Parameter | Optimized Condition | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Temperature | -78°C | 94 | >98:2 dr |

| Base | NaN(TMS)₂ | 94 | >98:2 dr |

| Solvent | Tetrahydrofuran | 94 | >98:2 dr |

| Reaction Time | 2.5 hours | 94 | >98:2 dr |

The stereochemical control achieved through chiral auxiliary-mediated synthesis extends beyond simple acylation reactions [15]. The Evans aldol reaction, utilizing oxazolidinone auxiliaries, demonstrates exceptional stereocontrol through the formation of six-membered ring chair transition states as described by the Zimmerman-Traxler model [21]. This methodology has been successfully applied to set multiple stereocenters in complex natural product syntheses, with cytovaricin representing a landmark achievement where Evans auxiliaries controlled the absolute stereochemistry of nine stereocenters [19].

Temperature optimization plays a crucial role in maximizing both yield and enantioselectivity in auxiliary-mediated syntheses [25]. Studies indicate that reaction temperatures between -78°C and -40°C provide optimal conditions for maintaining high stereoselectivity while ensuring reasonable reaction rates [20] [30]. Deviations from these temperature ranges often result in decreased selectivity due to increased conformational flexibility or competing reaction pathways.

The choice of solvent significantly impacts the efficiency of chiral auxiliary-mediated transformations [30]. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide generally provide superior results compared to ethereal solvents, likely due to enhanced stabilization of charged intermediates and improved solvation of metal cations involved in chelation [7] [30].

Catalyst-Free Cyclization Strategies Using Carbonyldiimidazole in Polar Aprotic Solvents

The development of catalyst-free methodologies for oxazolidinone synthesis represents a significant advancement in green chemistry approaches to heterocycle formation [7]. Carbonyldiimidazole has emerged as a particularly effective reagent for the cyclization of β-amino alcohols to form oxazolidinone rings under mild, metal-free conditions [7] [8].

The mechanism of carbonyldiimidazole-mediated cyclization involves the initial formation of a carbamoylimidazole intermediate through nucleophilic attack of the amino alcohol on the carbonyl carbon of carbonyldiimidazole [8]. This intermediate subsequently undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group on the activated carbonyl, displacing imidazole and forming the desired oxazolidinone ring [7].

Extensive solvent screening studies have revealed that polar aprotic solvents, particularly dimethyl sulfoxide, provide dramatically superior results compared to conventional organic solvents [7]. The reaction of N-benzyl-β-amino alcohol derivatives with carbonyldiimidazole in dimethyl sulfoxide at room temperature consistently yields N-benzyloxazolidinone derivatives in 70-94% yield [7].

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 30 | 15 | 30 |

| Tetrahydrofuran | 30 | 15 | 25 |

| Dimethylformamide | 30 | 15 | 70 |

| Dimethyl sulfoxide | 30 | 2-3 | 94 |

The superior performance of dimethyl sulfoxide can be attributed to its high dielectric constant and excellent solvating properties for both the substrate and carbonyldiimidazole reagent [7]. This enhanced solvation facilitates the formation of the key carbamoylimidazole intermediate and promotes the subsequent cyclization step through stabilization of the transition state [11].

Temperature optimization studies demonstrate that ambient temperature conditions (23-30°C) provide optimal results for carbonyldiimidazole-mediated cyclizations [7]. Elevated temperatures do not significantly improve yields and may lead to decomposition of sensitive substrates, while lower temperatures result in incomplete conversion due to reduced reaction rates [7].

The catalyst-free nature of this methodology offers several advantages over traditional metal-catalyzed approaches [10]. The absence of transition metals eliminates concerns about metal contamination in pharmaceutical applications and reduces the complexity of product purification [7]. Additionally, the mild reaction conditions are compatible with a wide range of functional groups, expanding the scope of accessible oxazolidinone derivatives [8].

Recent developments have extended the utility of carbonyldiimidazole beyond simple cyclizations to include the formation of complex oxazolidinone structures through cascade reactions [8]. The use of carbamoylimidazoles as masked isocyanate equivalents enables the construction of diverse heterocyclic scaffolds, including hydantoins and substituted oxazolidinones, through controlled sequential transformations [8].

The environmental benefits of catalyst-free cyclization strategies align with current trends toward sustainable synthetic methodologies [10]. The elimination of metal catalysts reduces waste generation and simplifies reaction workup procedures, while the use of carbonyldiimidazole as a carbonyl source avoids the need for toxic reagents such as phosgene traditionally employed in oxazolidinone synthesis [5] [7].

Optimization of Reaction Parameters for Enantiomeric Excess Control

The optimization of reaction parameters for achieving high enantiomeric excess in the synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one requires systematic investigation of multiple variables including temperature, pressure, solvent composition, and reaction time [13] [25]. Modern approaches to parameter optimization leverage statistical design of experiments and machine learning algorithms to efficiently explore multidimensional parameter spaces [33].

Temperature control represents the most critical parameter for achieving high enantioselectivity in asymmetric oxazolidinone synthesis [25] [27]. Studies demonstrate that optimal enantiomeric excess values are typically obtained at low temperatures, with -78°C to -40°C representing the ideal range for most transformations [20] [30]. The temperature dependence of enantioselectivity can be understood through analysis of differential activation parameters, where the entropy term often provides the dominant contribution to stereochemical discrimination [27].

| Temperature (°C) | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| -78 | 96 | 85 | 4 |

| -40 | 94 | 89 | 2.5 |

| 0 | 87 | 92 | 1.5 |

| 25 | 76 | 95 | 1 |

Pressure effects on enantioselectivity, while less commonly exploited, can provide additional control over stereochemical outcomes [34]. High-pressure conditions can favor different conformational preferences in transition states, leading to reversal of enantioselectivity in some cases [34]. The differential activation volumes associated with competing pathways determine the magnitude and direction of pressure effects on enantiomeric excess [34].

Solvent optimization plays a crucial role in maximizing enantioselectivity through differential stabilization of diastereomeric transition states [25] [30]. Polar aprotic solvents generally provide superior enantioselectivity compared to protic solvents due to reduced interference with substrate-catalyst interactions [30]. The choice between different polar aprotic solvents can dramatically impact both yield and selectivity, necessitating systematic screening for each specific transformation [7] [30].

The implementation of lithium salts as additives has been shown to enhance both reaction efficiency and stereoselectivity in oxazolidinone chemistry [30]. Lithium chloride, in particular, can improve aldol reaction outcomes by forming well-defined transition state geometries that favor high diastereoselectivity [30]. The beneficial effects of lithium salts are attributed to their ability to coordinate with enolate intermediates, creating more rigid and selective reactive species [30].

| Additive | Concentration (equiv) | Enantiomeric Excess (%) | Diastereoselectivity |

|---|---|---|---|

| None | - | 76 | 82:18 |

| LiCl | 1.0 | 86 | 86:6:8 |

| LiBr | 1.0 | 85 | 85:7:8 |

| LiOTf | 1.0 | 84 | 83:9:8 |

Reaction time optimization requires balancing the need for complete conversion against the potential for product decomposition or epimerization [30]. Extended reaction times at elevated temperatures can lead to erosion of enantioselectivity through thermodynamic equilibration processes [25]. Optimal reaction times typically range from 1-4 hours depending on the specific conditions employed [1] [20].

The development of continuous flow methodologies has enabled more precise control over reaction parameters and improved reproducibility in enantioselective synthesis [33]. Flow chemistry platforms allow for rapid screening of reaction conditions and real-time optimization of parameters to maximize enantiomeric excess [33]. These automated approaches have demonstrated the ability to identify optimal conditions using minimal amounts of starting materials while achieving superior selectivity compared to traditional batch processes [33].

Evans Oxazolidinone Auxiliary in Stereoselective Alkylation

The application of (S)-3-Acetyl-4-benzyloxazolidin-2-one in stereoselective alkylation reactions represents a cornerstone achievement in asymmetric synthesis methodology [1] [5]. The auxiliary functions through a well-defined mechanism involving the formation of rigid enolate intermediates that undergo highly diastereoselective reactions with electrophilic alkylating agents [6] [7].

Mechanistic Foundation and Enolate Formation

The stereocontrol mechanism begins with the deprotonation of the acylated oxazolidinone using strong bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures [1] [5]. This deprotonation exclusively generates Z-enolates with selectivities exceeding 95% due to the kinetic preference for removing the less sterically hindered alpha-hydrogen [8] [9]. The resulting enolate adopts a rigid chelated conformation where the lithium or sodium cation coordinates simultaneously to both the enolate oxygen and the oxazolidinone carbonyl oxygen [9] [10].

The chelation model, extensively studied through infrared spectroscopy and nuclear magnetic resonance techniques, reveals that the enolate exists in a planar conformation with the metal counterion positioned to block one face of the enolate [9]. This facial blocking effect, combined with the steric bulk of the benzyl substituent at the 4-position of the oxazolidinone ring, creates a highly differentiated environment for electrophilic attack [6] [7].

Stereoselectivity and Substrate Scope

Experimental studies have demonstrated that the Evans auxiliary achieves remarkable stereoselectivities across a broad range of electrophiles [5] [3]. Primary alkyl halides such as methyl iodide and ethyl bromide typically provide diastereoselectivities of 91:9 and 88:12 respectively, with yields ranging from 80-85% [5]. More sterically demanding electrophiles such as benzyl bromide show enhanced selectivities, often exceeding 99:1 diastereomeric ratios with yields of 88% [3].

| Electrophile | Conditions | Yield (%) | Diastereoselectivity (dr) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Methyl iodide | LDA, THF, -78°C | 85 | 91:9 | 88 |

| Ethyl bromide | LDA, THF, -78°C | 82 | 88:12 | 85 |

| Benzyl bromide | LDA, THF, 0°C | 88 | 99:1 | 96 |

| Allyl iodide | NaHMDS, THF, -78°C | 91 | 98:2 | 95 |

| Propargyl bromide | LDA, THF, -78°C | 78 | 85:15 | 82 |

The exceptional performance with allyl iodide, achieving 98:2 diastereoselectivity and 95% enantiomeric excess, highlights the auxiliary's particular effectiveness with allyl-type electrophiles [5]. This selectivity stems from the favorable transition state geometry where the allyl system adopts a conformation that minimizes steric interactions with the benzyl group while maximizing stabilizing interactions with the enolate framework [7].

Advanced Applications and Solid-Phase Extensions

Recent developments have extended the Evans alkylation methodology to solid-phase synthesis, enabling both high throughput applications and simplified purification protocols [11] [12]. Polymer-supported Evans auxiliaries have been designed that maintain the high stereoselectivities of solution-phase reactions while providing the operational advantages of heterogeneous catalysis [12] [13]. These solid-phase variants achieve stereoselectivities of up to 97% enantiomeric excess in benzylation reactions, with the additional benefit of auxiliary recovery and reuse [11] [13].

The solid-phase approach utilizes a novel anchoring strategy at the 5-position of the oxazolidinone ring, preserving the critical stereochemical control elements while enabling attachment to polymer supports [12]. This methodology has proven particularly valuable in combinatorial synthesis applications where multiple stereoselective transformations are required in parallel [14].

Role in Enolate-Based Carbon-Carbon Bond-Forming Reactions

The versatility of (S)-3-Acetyl-4-benzyloxazolidin-2-one extends far beyond simple alkylation reactions to encompass a comprehensive range of enolate-based carbon-carbon bond-forming processes [2] [3]. The auxiliary's unique ability to control enolate geometry and facial selectivity has made it indispensable in aldol reactions, Michael additions, and other fundamental transformations [15] [16].

Evans Aldol Methodology

The Evans aldol reaction represents one of the most reliable and predictable carbon-carbon bond-forming processes in organic synthesis [17] [2]. The methodology employs boron enolates generated through treatment of the acylated oxazolidinone with dialkylboron triflates and tertiary amines under carefully controlled conditions [17] [9]. This soft enolization process exclusively produces Z-enolates that undergo aldol addition with exceptional syn-selectivity [18] [15].

Mechanistic studies using infrared and nuclear magnetic resonance spectroscopy have revealed that the boron enolate adopts a rigid chelated structure where the boron center coordinates to both the enolate oxygen and the oxazolidinone carbonyl [9]. This chelation constrains the enolate geometry and creates a well-defined transition state for aldol addition that proceeds through a chair-like six-membered ring arrangement [18] [19].

| Aldehyde | Lewis Acid | Yield (%) | syn:anti Ratio | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Benzaldehyde | Bu₂BOTf | 92 | >99:1 | 96 |

| p-Methoxybenzaldehyde | Bu₂BOTf | 89 | >99:1 | 94 |

| Isobutyraldehyde | Bu₂BOTf | 87 | >99:1 | 93 |

| Propionaldehyde | Bu₂BOTf | 85 | 97:3 | 91 |

| 2-Furylaldehyde | Bu₂BOTf | 91 | >99:1 | 95 |

The exceptional selectivities observed across diverse aldehyde substrates demonstrate the robustness of the Evans aldol methodology [2]. Aromatic aldehydes consistently provide greater than 99:1 syn-selectivity with enantiomeric excesses exceeding 94% [17]. Even challenging substrates such as sterically hindered isobutyraldehyde maintain high selectivity levels, achieving 93% enantiomeric excess [18].

Transition State Analysis and Computational Studies

Advanced computational studies using density functional theory have provided detailed insights into the transition state structures responsible for the high stereoselectivities observed in Evans aldol reactions [19] [20]. These calculations reveal that the preferred transition state adopts a chair conformation with the aldehyde substituent in an equatorial position to minimize steric interactions [19]. The oxazolidinone auxiliary occupies a pseudoaxial position, creating an effective shield that blocks approach from one face of the enolate [20].

The computational models successfully predict the stereochemical outcomes across a wide range of substrates and conditions, validating the mechanistic understanding of the Evans auxiliary's mode of action [19]. These studies have also identified the key role of chelation in maintaining enolate geometry and the importance of the benzyl substituent in providing facial selectivity [20].

Extended Enolate Chemistry Applications

Beyond aldol reactions, the Evans auxiliary has proven highly effective in numerous other enolate-based transformations [3] [21]. Michael addition reactions using oxazolidinone-derived enolates proceed with excellent diastereocontrol, typically achieving selectivities greater than 95:5 [21] [22]. The auxiliary's effectiveness in these 1,4-conjugate addition reactions stems from the same chelation-controlled mechanism that governs aldol chemistry [21].

Halogenation reactions represent another important application where the Evans auxiliary provides exceptional control [23]. Treatment of oxazolidinone-derived enolates with electrophilic halogen sources such as N-bromosuccinimide or N-chlorosuccinimide yields alpha-halogenated products with high diastereoselectivity [23]. These halogenated intermediates serve as valuable building blocks for further synthetic elaboration [3].

Diastereocontrol in Complex Natural Product Total Syntheses

The true test of any synthetic methodology lies in its application to the construction of complex natural products, where multiple stereochemical challenges must be addressed simultaneously [3] [24]. The Evans oxazolidinone auxiliary has played a pivotal role in numerous landmark total syntheses, demonstrating its reliability and versatility in demanding synthetic contexts [4] [25].

Cytovaricin: A Paradigmatic Total Synthesis

The total synthesis of cytovaricin by Evans and coworkers represents a masterful demonstration of the oxazolidinone auxiliary's capabilities in complex molecule construction [24]. This 38-membered macrolide antibiotic contains eight stereogenic centers, all of which were controlled using Evans auxiliary-based transformations [24]. The synthesis employed five key steps utilizing the oxazolidinone auxiliary, achieving complete stereocontrol in each transformation [24].

The cytovaricin synthesis showcased the auxiliary's effectiveness in controlling multiple consecutive stereochemical events [24]. Sequential aldol reactions were used to establish the polyketide backbone, with each transformation proceeding in greater than 95% diastereoselectivity [24]. The synthesis achieved an overall yield of 8% over 35 steps, remarkable for a molecule of such complexity [24].

Leucascandrolide A and Marine Natural Products

The total synthesis of leucascandrolide A exemplifies the auxiliary's utility in constructing marine natural products with challenging polyol frameworks [3] [26]. This synthesis employed three key Evans auxiliary-controlled transformations to establish the requisite stereochemistry in the side chain portion of the molecule [26]. The auxiliary-controlled aldol reactions provided the necessary syn-diol arrangements with exceptional selectivity [3].

The leucascandrolide synthesis achieved an overall yield of 12% while controlling six stereogenic centers through auxiliary-mediated processes [3]. This represents a significant improvement in efficiency compared to earlier synthetic approaches that relied on substrate-controlled reactions [26].

Polyketide Natural Products and Stereochemical Complexity

The application of Evans auxiliary methodology to polyketide natural product synthesis has yielded numerous successful total syntheses [3] [25]. Brevetoxin B, one of the most structurally complex marine toxins, was synthesized using four key Evans auxiliary-controlled transformations [3]. Despite the molecule's twelve stereogenic centers and challenging ladder-like structure, the auxiliary provided reliable stereocontrol throughout the synthetic sequence [25].

| Natural Product | Key Steps Using Evans Auxiliary | Overall Yield (%) | Stereogenic Centers Controlled | Reference Year |

|---|---|---|---|---|

| Cytovaricin | 5 | 8 | 8 | 1990 |

| Leucascandrolide A | 3 | 12 | 6 | 2002 |

| Halichomycin | 2 | 15 | 4 | 1998 |

| Brevetoxin B | 4 | 6 | 12 | 1995 |

| Epothilone A | 3 | 10 | 7 | 2001 |

| Discodermolide | 2 | 18 | 5 | 1996 |

The successful application of the Evans auxiliary across this diverse array of natural products demonstrates its exceptional reliability and broad applicability [3] [25]. The consistently high levels of stereocontrol achieved, often exceeding 95% diastereoselectivity, have made these syntheses viable and reproducible [4].

Strategic Considerations and Auxiliary Removal

A critical aspect of natural product synthesis using chiral auxiliaries involves the strategic timing of auxiliary removal and subsequent functional group manipulations [27] [28]. The Evans oxazolidinone auxiliary offers multiple options for cleavage, with lithium hydroperoxide-mediated hydrolysis being the most commonly employed method [27]. This procedure selectively cleaves the exocyclic amide bond while preserving other functional groups, yielding the corresponding carboxylic acid with complete retention of stereochemistry [28].

Alternative cleavage methods include reductive procedures using lithium aluminum hydride or lithium borohydride, which provide access to primary alcohols [27]. These reductive protocols have proven particularly valuable in polyol natural product synthesis where alcohol functionalities are required [3]. The choice of cleavage method depends on the specific synthetic context and the desired functional group in the final product [28].

The auxiliary removal protocols have been optimized to minimize epimerization and maximize yield [27]. Recent improvements include the use of modified conditions that reduce reaction times and improve chemoselectivity [28]. These advances have enhanced the practical utility of the Evans auxiliary in complex synthetic applications [27].